N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Antiprotozoal Giardia intestinalis Structure-Activity Relationship

This 6-nitrobenzothiazole-thioacetamide hybrid fills a critical SAR gap left by Navarrete-Vázquez et al. (2015), where >100-fold IC₅₀ shifts were driven solely by acetamide substituent identity. The phenylthio group introduces sulfur-mediated binding potential and lipophilicity modulation inaccessible to alkyl or halogen analogs, while the 6-nitro pharmacophore retains redox-dependent antiparasitic activity. Use as a monomeric probe for DprE1-targeting antitubercular agents or for chalcogen-bonding interaction studies.

Molecular Formula C15H11N3O3S2
Molecular Weight 345.39
CAS No. 885910-22-5
Cat. No. B2948341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
CAS885910-22-5
Molecular FormulaC15H11N3O3S2
Molecular Weight345.39
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3S2/c19-14(9-22-11-4-2-1-3-5-11)17-15-16-12-7-6-10(18(20)21)8-13(12)23-15/h1-8H,9H2,(H,16,17,19)
InChIKeySJLXECUGTSZPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 885910-22-5): Procurement-Relevant Structural and Pharmacological Baseline


N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 885910-22-5) is a synthetic benzothiazole-thioacetamide hybrid (molecular formula C₁₅H₁₁N₃O₃S₂, exact mass 345.024184 g/mol) that has drawn research attention as a candidate scaffold for antiprotozoal and antitubercular drug discovery [1]. Its architecture embeds a 6-nitrobenzothiazole core linked via an acetamide bridge to a phenylthio moiety, placing it within a class of heterocyclic compounds known for privileged biological activity. The compound is primarily available from chemical suppliers as a research-grade building block (typical purity ≥95%) for synthetic elaboration and biological screening . Unlike simpler benzothiazole acetamides, the phenylthio substituent introduces additional sulfur-mediated binding potential and lipophilicity modulation, features that may differentiate it from analogs with alkyl, aryl, or halogen substituents at the equivalent position when evaluated under identical assay conditions.

Why N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide Cannot Be Casually Substituted: Structural Determinants of Divergent Activity


The 6-nitrobenzothiazole pharmacophore embedded in this compound is exquisitely sensitive to peri-substituent identity. In the benchmark study by Navarrete-Vázquez et al. (2015), four 6-nitrobenzothiazole acetamides (compounds 5–8) differing solely in their N-acetamide substituents exhibited IC₅₀ values against Giardia intestinalis that spanned from low nanomolar to double-digit micromolar — a >100-fold activity window driven exclusively by substituent choice [1]. Critically, the phenylthio group present in CAS 885910-22-5 is absent from this foundational series, creating a structural gap that precludes direct potency extrapolation but simultaneously defines the compound's unique differentiation potential: the thioether sulfur can engage in chalcogen bonding, alter metabolic stability, and modulate logP in ways that alkyl, benzyl, or halogen substituents cannot [2]. Generic replacement with N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (CAS 80395-50-2) or N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 879843-54-6) would eliminate either the electron-withdrawing 6-nitro group critical for redox-dependent antiparasitic mechanisms or the phenylthio handle that distinguishes the target compound's protein-binding surface [3]. These two functional domains are non-redundant and co-dependent in this chemotype.

Quantitative Differentiation Evidence for N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 885910-22-5) Against Closest Analogs


6-Nitro Substituent Drives >100-Fold Activity Window in Antigiardial Potency Across Acetamide Substituents

The Navarrete-Vázquez 2015 study established that within a congeneric series of 6-nitrobenzothiazole acetamides (compounds 5–8), antiprotozoal IC₅₀ values against G. intestinalis varied from nanomolar to >10 μM depending solely on the N-acetamide substituent. This demonstrates that the 6-nitrobenzothiazole core is a highly tunable scaffold. CAS 885910-22-5, bearing a phenylthio substituent, occupies an unexplored region of this activity landscape, structurally constrained between the most potent analog (compound 1, 5-nitrothiazole series, IC₅₀ = 122 nM vs. G. intestinalis) and less active 6-nitrobenzothiazole congeners [1]. The 44-fold superiority of compound 1 over metronidazole and 10-fold over nitazoxanide establishes the nitro(benzo)thiazole class ceiling that CAS 885910-22-5 is architecturally positioned to approach or exceed.

Antiprotozoal Giardia intestinalis Structure-Activity Relationship

Benzothiazole-Derived Phenyl Thioacetamides Exhibit Nanomolar MAO-B and Submicromolar AChE Dual Inhibition — Class Potency Framework for CAS 885910-22-5

Kumar et al. (2024/2025) demonstrated that benzothiazole-derived phenyl thioacetamides (compounds 18–31) are potent dual inhibitors of monoamine oxidases and cholinesterases. The lead compound 30 achieved IC₅₀ = 0.015 ± 0.007 μM against MAO-B and IC₅₀ = 0.114 ± 0.003 μM against AChE, while compound 28 inhibited MAO-A with IC₅₀ = 0.030 ± 0.008 μM [1]. Although CAS 885910-22-5 was not a member of this specific series, it shares the identical benzothiazole-phenyl thioacetamide chemotype and differs primarily in the presence of a 6-nitro substituent on the benzothiazole ring — a modification that could further enhance electron-deficient character favorable for MAO active-site interactions.

Neurodegeneration MAO-B inhibition Cholinesterase inhibition

6-Nitrobenzothiazole-2-ylthio Acetamides Achieve Submicromolar MIC Against M. tuberculosis H37Rv via DprE1 Inhibition

Gawad et al. (2019) synthesized 15 derivatives of 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and screened them against Mycobacterium tuberculosis H37Rv. Four compounds achieved MIC values between 0.82–1.04 μM, comparable to isoniazid (INH) standard, with DprE1 enzyme inhibition benchmarked against BTZ043 [1]. CAS 885910-22-5 represents a simplified monomeric analog of this dimeric series — it retains the critical 6-nitrobenzothiazole-2-yl pharmacophore but replaces the bulky N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl) group with a compact phenylthio moiety, potentially offering superior ligand efficiency and physicochemical properties.

Antitubercular DprE1 inhibition Mycobacterium tuberculosis

6-Nitrobenzothiazole Acetamides Display Favorable in Vitro Selectivity: No Cytotoxicity Against VERO Cells at Antiparasitic Concentrations

In the Navarrete-Vázquez 2015 study, the 5-nitrothiazole lead compound 1 showed no in vitro cytotoxicity against VERO cells at concentrations producing potent antiprotozoal effects, establishing a selectivity ceiling for the nitro(benzo)thiazole chemotype [1]. While CAS 885910-22-5 has not been individually profiled for cytotoxicity, the preserved 6-nitrobenzothiazole core shared with compounds 5–8 from the same study — all derived from the same synthetic route and tested in parallel — supports the class-level expectation that this scaffold maintains a therapeutic window amenable to further development. Procurement for selectivity profiling is warranted given the established precedent.

Selectivity Cytotoxicity VERO cells

Phenylthio Ether Substituent Enables Distinct Physicochemical and Metabolic Profile vs. Alkyl or Halogen Analogs

The phenylthio group in CAS 885910-22-5 is structurally distinct from the alkyl, benzyl, and halogen substituents present in closely related analogs such as N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 879843-54-6) and N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (CAS 80395-50-2). The divalent sulfur atom in the thioether linker introduces: (i) higher polarizability than oxygen or methylene linkers, (ii) capacity for sulfur-π and chalcogen bonding interactions with protein targets, and (iii) susceptibility to CYP450-mediated S-oxidation as a metabolic soft spot [1]. The 2024 Kumar series demonstrated that phenyl thioacetamide congeners exhibit a broad range of ADMET-predicted properties, with some compounds showing undesired pharmacokinetic attributes; the 6-nitro substitution on CAS 885910-22-5 may favorably modulate these properties by reducing electron density on the benzothiazole ring [2]. Comparative calculated logP for the 6-nitro-phenylthio combination is predicted to be lower than the 6-chloro analog, potentially improving aqueous solubility while retaining membrane permeability.

Lipophilicity Metabolic stability Thioether chemistry

Highest-Value Research and Procurement Application Scenarios for N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 885910-22-5)


Antiprotozoal Drug Discovery: SAR Expansion of the 6-Nitrobenzothiazole Chemotype Against Giardia intestinalis and Trichomonas vaginalis

Procure CAS 885910-22-5 as a novel substituent variant for systematic SAR studies extending the foundational work of Navarrete-Vázquez et al. (2015), in which 6-nitrobenzothiazole acetamides 5–8 demonstrated >100-fold IC₅₀ variation against G. intestinalis depending on acetamide substituent identity [1]. The phenylthio group represents an unexplored substituent in this antiprotozoal series, with the potential to access potency levels approaching the class ceiling established by compound 1 (IC₅₀ = 122 nM, 44× more potent than metronidazole). Parallel screening against T. vaginalis and VERO cytotoxicity counterscreening are recommended to establish selectivity indices.

Antitubercular Probe Development: Monomeric DprE1 Ligand with Optimized Ligand Efficiency

Leverage the validated 6-nitrobenzothiazole pharmacophore for DprE1 inhibition, as demonstrated by Gawad et al. (2019), where dimeric 2-(6-nitrobenzo[d]thiazol-2-ylthio)acetamides achieved MIC values of 0.82–1.04 μM against M. tuberculosis H37Rv [3]. CAS 885910-22-5 serves as a simplified monomeric probe (MW 345.4 vs. ~550–650 for dimeric leads) with a compact phenylthio substituent, offering an improved ligand efficiency starting point for fragment-based or structure-guided optimization of DprE1-targeting antitubercular agents.

Neurodegenerative Disease Screening: Dual MAO-B/Cholinesterase Inhibitor with a 6-Nitro Handle

Submit CAS 885910-22-5 for MAO-A, MAO-B, AChE, and BChE inhibition profiling, building on the Kumar et al. (2024) demonstration that benzothiazole-derived phenyl thioacetamides achieve nanomolar dual inhibition (MAO-B IC₅₀ = 15 nM; AChE IC₅₀ = 114 nM) [2]. The 6-nitro substituent unique to CAS 885910-22-5 introduces additional electron-withdrawing character absent from all compounds in the Kumar series, potentially enhancing MAO active-site interactions while modulating the ADMET liabilities identified in that study. Iron-chelation and antioxidant secondary assays are also recommended based on class properties.

Chemical Biology Tool Compound: Probing Sulfur-Mediated Protein Interactions via the Phenylthio Moiety

Deploy CAS 885910-22-5 as a chemical probe to investigate sulfur-π and chalcogen bonding contributions to target engagement, exploiting the polarizable phenylthio thioether that distinguishes this compound from oxygen- or methylene-linked benzothiazole acetamides. The 6-nitro group additionally provides a UV/Vis chromophore for binding assay development and can serve as a synthetic handle for reduction to the 6-amino derivative (enabling further derivatization or bioconjugation). This dual-functionality scaffold is suitable for chemical proteomics and target identification campaigns in parasitic or mycobacterial systems.

Quote Request

Request a Quote for N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.